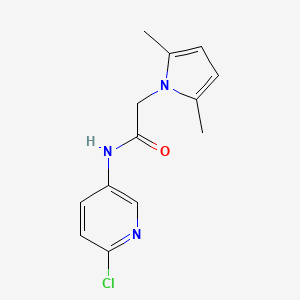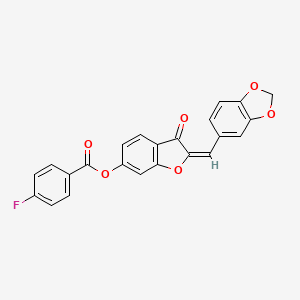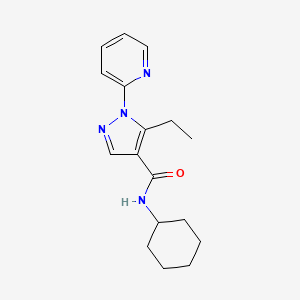
5-(4-Methoxybenzyl)-1,2,4-thiadiazol-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-Methoxybenzyl)-1,2,4-thiadiazol-3-amine is an organic compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a methoxybenzyl group attached to the thiadiazole ring, which imparts unique chemical and physical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methoxybenzyl)-1,2,4-thiadiazol-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methoxybenzylamine with thiosemicarbazide in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for reagent addition and temperature control can further improve the efficiency of the synthesis process.
化学反应分析
Types of Reactions
5-(4-Methoxybenzyl)-1,2,4-thiadiazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated derivatives.
科学研究应用
5-(4-Methoxybenzyl)-1,2,4-thiadiazol-3-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 5-(4-Methoxybenzyl)-1,2,4-thiadiazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact molecular pathways involved depend on the specific biological context in which the compound is used.
相似化合物的比较
Similar Compounds
- 1-Heptyl-3-(4-methoxybenzyl)-4H-1,2,4-triazole-5-one
- 3-(4-Chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazole
Uniqueness
5-(4-Methoxybenzyl)-1,2,4-thiadiazol-3-amine is unique due to the presence of the thiadiazole ring, which imparts distinct chemical properties compared to other similar compounds. The methoxybenzyl group also contributes to its unique reactivity and potential biological activities.
属性
分子式 |
C10H11N3OS |
|---|---|
分子量 |
221.28 g/mol |
IUPAC 名称 |
5-[(4-methoxyphenyl)methyl]-1,2,4-thiadiazol-3-amine |
InChI |
InChI=1S/C10H11N3OS/c1-14-8-4-2-7(3-5-8)6-9-12-10(11)13-15-9/h2-5H,6H2,1H3,(H2,11,13) |
InChI 键 |
ADZRLNAEAFCNMX-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)CC2=NC(=NS2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N~1~,N~5~-bis[1-(hydroxymethyl)propyl]-1,5-naphthalenedisulfonamide](/img/structure/B13369147.png)

![6-(3a,6a-Dimethylhexahydrofuro[2,3-b]furan-2-yl)-2-cyclohexen-1-one](/img/structure/B13369156.png)
![3-(1-adamantyl)-6-(5-methyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13369166.png)
![Ethyl 1-[2-(3-chlorophenoxy)propanoyl]-4-piperidinecarboxylate](/img/structure/B13369167.png)
![2-[1-(1,3-benzodioxol-5-yl)-1H-tetrazol-5-yl]propan-2-amine](/img/structure/B13369170.png)
![2-[(2-imino-4-oxo-1,3-thiazolidin-5-yl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B13369175.png)

![5-[1-(methylsulfonyl)piperidin-3-yl]-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B13369184.png)

![8-[2-amino-6-(2-thienyl)-4-pyrimidinyl]-7-hydroxy-4-methyl-2H-chromen-2-one](/img/structure/B13369195.png)

![2-[5-(1,4-benzodioxan-2-yl)-4h-1,2,4-triazol-3-ylthio]-N-(2-methoxyphenyl)acetamide](/img/structure/B13369206.png)

